1,2-Diisopropyl citrate

CAS No.: 101396-14-9

Cat. No.: VC17057141

Molecular Formula: C12H20O7

Molecular Weight: 276.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 101396-14-9 |

|---|---|

| Molecular Formula | C12H20O7 |

| Molecular Weight | 276.28 g/mol |

| IUPAC Name | 3-hydroxy-5-oxo-5-propan-2-yloxy-3-propan-2-yloxycarbonylpentanoic acid |

| Standard InChI | InChI=1S/C12H20O7/c1-7(2)18-10(15)6-12(17,5-9(13)14)11(16)19-8(3)4/h7-8,17H,5-6H2,1-4H3,(H,13,14) |

| Standard InChI Key | VESPYRAOFXGNOV-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)OC(=O)CC(CC(=O)O)(C(=O)OC(C)C)O |

Introduction

Chemical Identity and Structural Features

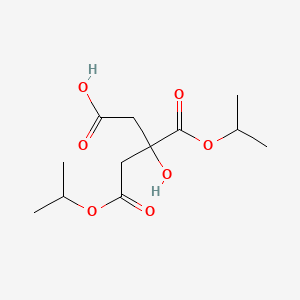

1,2-Diisopropyl citrate belongs to the class of organic compounds known as tricarboxylic acid esters. Its systematic name, 1,2,3-propanetricarboxylic acid, 2-hydroxy-, 1,2-bis(1-methylethyl) ester, reflects the substitution pattern of isopropyl groups on the citrate backbone . The compound’s structural attributes are summarized below:

Table 1: Key Chemical Identifiers of 1,2-Diisopropyl Citrate

The SMILES string indicates two isopropyl ester groups () at the 1- and 2-positions of the citric acid backbone, with a free hydroxyl group at the 3-position . This configuration imparts moderate polarity, suggesting solubility in organic solvents such as ethanol or dimethyl sulfoxide.

Stereochemical and Conformational Properties

1,2-Diisopropyl citrate exhibits racemic stereochemistry, with no defined stereocenters in its structure . The absence of optical activity () simplifies its synthesis and purification processes compared to chiral citrate esters. Key stereochemical parameters include:

Table 2: Stereochemical Profile of 1,2-Diisopropyl Citrate

The lack of stereochemical complexity reduces barriers to industrial-scale production, as resolution of enantiomers is unnecessary. Molecular dynamics simulations of analogous citrate esters suggest that the isopropyl groups induce steric hindrance, potentially influencing interactions with polymer matrices .

Physicochemical Properties and Functional Behavior

Although experimental data on melting/boiling points and solubility are absent in the reviewed sources, predictive models offer preliminary insights:

-

Hydrophobicity: The logP value (estimated via XLogP3) of ~1.2 suggests moderate lipophilicity, suitable for plasticizer applications.

-

Hydrogen Bonding: The free hydroxyl group enables hydrogen bond donation (), enhancing compatibility with polar polymers like polyvinyl chloride (PVC).

Comparative analysis with triisopropyl citrate (CAS 15833-10-0) indicates that 1,2-diisopropyl citrate’s reduced esterification may lower plasticizing efficiency but improve biodegradability due to increased hydrophilicity.

Future Research Directions

Critical knowledge gaps include:

-

Synthetic Optimization: Development of regioselective catalysts for large-scale production.

-

Application Testing: Performance evaluation in polymer blends and biocompatible materials.

-

Toxicological Profiling: Acute/chronic toxicity studies to meet REACH registration requirements.

Collaborative efforts between academic and industrial laboratories could accelerate the translation of this compound into commercial applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume